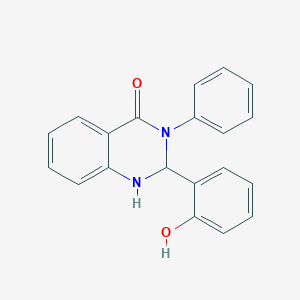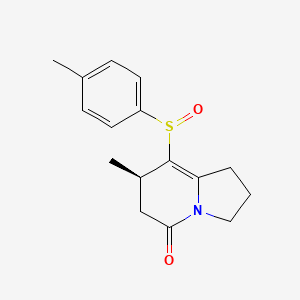
(R)-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core structure, which is often associated with significant biological activity. The presence of the p-tolylsulfinyl group adds to its chemical diversity, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the p-Tolylsulfinyl Group: This step often involves the oxidation of a p-tolylthioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound’s indolizine core is known for its biological activity, making it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of specialty chemicals or advanced materials.
Mécanisme D'action
The mechanism by which ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one exerts its effects depends on its interaction with molecular targets. The indolizine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The p-tolylsulfinyl group can enhance the compound’s binding affinity or specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Sulfinyl Compounds: Molecules featuring sulfinyl groups attached to different core structures.
Uniqueness
What sets ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one apart is the combination of the indolizine core with the p-tolylsulfinyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H19NO2S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(7R)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m1/s1 |
Clé InChI |
WRRMLXQFNJYHBC-ZRIYNBNISA-N |
SMILES isomérique |
C[C@@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


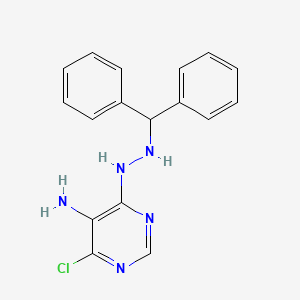
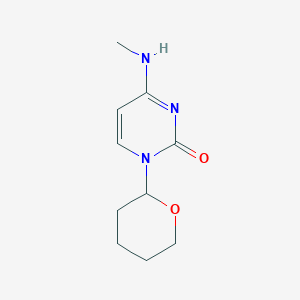

![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
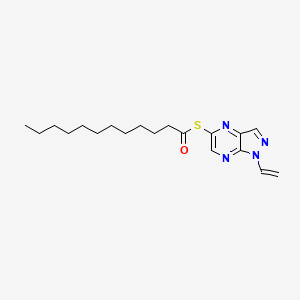
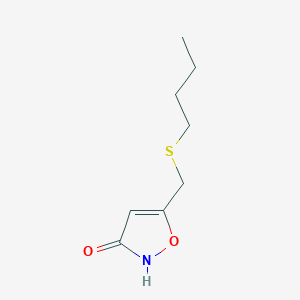
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
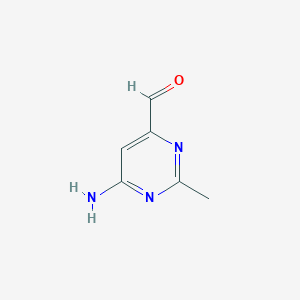
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
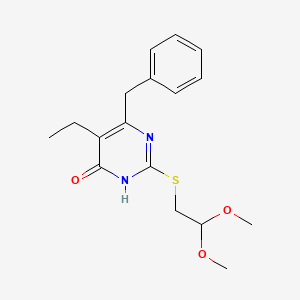
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
